molecular formula C22H30ClNO2 B13735905 Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride CAS No. 15565-25-0

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride

Katalognummer: B13735905
CAS-Nummer: 15565-25-0
Molekulargewicht: 375.9 g/mol
InChI-Schlüssel: BCGDCZGPPPEFGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride is a chemical compound with the molecular formula C22-H29-N-O2.Cl-H and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyl group and a 3,4-dimethoxyphenethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride typically involves the reaction of piperidine with benzyl chloride and 3,4-dimethoxyphenethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Analyse Chemischer Reaktionen

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

Piperidine, 4-benzyl-1-(3,4-dimethoxyphenethyl)-, hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

15565-25-0

Molekularformel

C22H30ClNO2

Molekulargewicht

375.9 g/mol

IUPAC-Name

4-benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine;hydrochloride

InChI

InChI=1S/C22H29NO2.ClH/c1-24-21-9-8-19(17-22(21)25-2)10-13-23-14-11-20(12-15-23)16-18-6-4-3-5-7-18;/h3-9,17,20H,10-16H2,1-2H3;1H

InChI-Schlüssel

BCGDCZGPPPEFGM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CCN2CCC(CC2)CC3=CC=CC=C3)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.